5,6-Dibromo-1,10-phenanthroline
Overview
Description
5,6-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the phenanthroline ring. It is widely studied for its unique chemical properties and its ability to form stable complexes with various metal ions .
Mechanism of Action
Target of Action
5,6-Dibromo-1,10-phenanthroline is primarily used in the field of coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes . The compound’s primary targets are transition metals, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (transition metals) through coordination bonds, forming stable complexes . In a specific example, this compound was polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . This is the first Ni-catalyzed helix-sense-selective polymerization of aromatic compounds .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific transition metal with which it forms a complex. For instance, when polymerized using a Ni catalyst, the compound forms helical polymers . These polymers could potentially have a variety of applications, from materials science to biochemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the polymerization process used to create helical polymers from the compound requires the presence of a Ni catalyst . Additionally, the process is sensitive to the reaction conditions, suggesting that factors such as temperature and solvent could also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
5,6-Dibromo-1,10-phenanthroline has been shown to play a role in biochemical reactions, particularly in the formation of helical polymers when polymerized using a Ni catalyst . The phenanthroline moieties in these polymers are densely stacked on top of each other . This compound has also been found to exhibit a DPPH radical scavenging ability .
Cellular Effects
The effects of this compound on cells have been observed in studies. For instance, it has been shown to cause irreversible ultrastructural changes in cells, such as surface invaginations, cell disruption, and shrinkages .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit metallopeptidase activity . Furthermore, it has been suggested that the formation of the compound involves the production of an iminium ion, which is then converted to the corresponding imine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been used in the synthesis of helical polymers, with the phenanthroline moieties densely stacked on top of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method uses sulfur dichloride (SCl2) as a bromination catalyst in the presence of pyridine. This method is preferred due to its simplicity and high yield . The reaction is carried out at low temperatures to ensure selectivity and efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product yield .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in transition-metal-catalyzed coupling reactions, such as C-C and C-N coupling.
Polymerization: It can be polymerized using nickel catalysts to form helical polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Coupling Reactions: Palladium or nickel catalysts are often used under mild conditions.
Polymerization: Nickel catalysts are used, and the reaction is carried out at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various substituted phenanthroline derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Polymerization: Helical polymers with unique optical and electronic properties.
Scientific Research Applications
5,6-Dibromo-1,10-phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Bromo-1,10-phenanthroline
- 2,9-Dibromo-1,10-phenanthroline
- 3,8-Dibromo-1,10-phenanthroline
Comparison: 5,6-Dibromo-1,10-phenanthroline is unique due to the specific positioning of the bromine atoms, which significantly influences its reactivity and coordination behavior. Compared to other brominated phenanthrolines, it offers distinct advantages in forming stable complexes and participating in selective reactions .
Properties
IUPAC Name |
5,6-dibromo-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSWPVSJWETQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480138 | |
Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-06-3 | |
Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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